2-(Pyrrolidin-1-yl)ethane-1-thiol
Overview
Description
2-(Pyrrolidin-1-yl)ethane-1-thiol is a chemical compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is a colorless, oily, and viscous liquid classified as a thiol. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)ethane-1-thiol can be approached through different methods. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific reaction conditions and reagents used in these synthetic routes can vary, but they typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)ethane-1-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the thiol group and the pyrrolidine ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The specific conditions for these reactions can vary, but they often involve the use of organic solvents, controlled temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
2-(Pyrrolidin-1-yl)ethane-1-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its role in biochemical pathways . Additionally, this compound is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)ethane-1-thiol involves its interaction with molecular targets and pathways in biological systems . The thiol group can form covalent bonds with proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Pyrrolidin-1-yl)ethane-1-thiol include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular structure.
Uniqueness: The uniqueness of this compound lies in its combination of the pyrrolidine ring and the thiol group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOXVWJOCNVDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611153 | |
Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-16-9 | |
Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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